molecular formula C6H14N2O2 B13297555 N'-Hydroxy-2-methoxy-2-methylbutanimidamide

N'-Hydroxy-2-methoxy-2-methylbutanimidamide

Cat. No.: B13297555
M. Wt: 146.19 g/mol
InChI Key: FUHFAUFNJZARDK-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methoxy-2-methylbutanimidamide (CAS: Not explicitly provided in evidence) is a substituted amidine derivative characterized by an N-hydroxy group, a methoxy substituent, and a branched alkyl chain. This compound belongs to the broader class of N-hydroxy amidines, which are of interest in organic synthesis, catalysis, and pharmaceutical research due to their ability to act as ligands or directing groups in metal-catalyzed reactions .

Key structural features:

  • N-hydroxy group: Enhances metal-binding capacity and redox activity.
  • Methoxy substituent: Modifies electron density and steric effects.
  • Branched alkyl chain: Influences solubility and steric hindrance.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N'-hydroxy-2-methoxy-2-methylbutanimidamide

InChI

InChI=1S/C6H14N2O2/c1-4-6(2,10-3)5(7)8-9/h9H,4H2,1-3H3,(H2,7,8)

InChI Key

FUHFAUFNJZARDK-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)(/C(=N/O)/N)OC

Canonical SMILES

CCC(C)(C(=NO)N)OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methoxy-2-methylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituted Amidines

The following table compares N'-Hydroxy-2-methoxy-2-methylbutanimidamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Key Properties/Applications
N'-Hydroxy-2-methoxybutanimidamide C₆H₁₃N₂O₂ 145.18 (calc.) N-hydroxy, methoxy, amidine Not provided Potential metal ligand, synthetic intermediate
N-Hydroxy-2-methylbenzimidamide C₈H₁₀N₂O 150.18 N-hydroxy, aromatic amidine 40312-14-9 Melting point: 144–148°C; used in drug design
N'-Hydroxy-2-(2-thienyl)ethanimidamide C₆H₈N₂OS 156.20 N-hydroxy, thiophene, amidine 479080-09-6 Chelating agent; antioxidant applications
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 N-hydroxy, linear alkyl chain 7377-03-9 Solubility in non-polar solvents; industrial uses

Key Observations :

  • Substituent Effects : Methoxy groups (e.g., in the target compound) increase hydrophilicity compared to aromatic (N-Hydroxy-2-methylbenzimidamide) or thiophene-containing analogs .
  • Chain Length : Linear alkyl chains (e.g., N-Hydroxyoctanamide) reduce steric hindrance but decrease solubility in polar solvents compared to branched analogs .
Metal Chelation and Catalysis

Compounds with N-hydroxy groups exhibit strong chelation with transition metals. For example:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () acts as an N,O-bidentate ligand in C–H bond functionalization. The target compound’s methoxy group may similarly enhance regioselectivity in catalytic reactions .

Biological Activity

N'-Hydroxy-2-methoxy-2-methylbutanimidamide (commonly referred to as N'-hydroxy compound) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following IUPAC name:

 1Z N hydroxy 2 methoxy 2 methylpropanimidamide\text{ 1Z N hydroxy 2 methoxy 2 methylpropanimidamide}

Its molecular formula is C5H12N2O2C_5H_{12}N_2O_2, and it possesses a molecular weight of approximately 132.16 g/mol. The compound is typically found in a powder form with a purity of around 95% .

The biological activity of N'-hydroxy compound is primarily attributed to its interaction with various biomolecules, particularly in the context of inhibiting protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment .

Key Mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases : The compound has been shown to inhibit specific PTPs, which are involved in regulating cell growth and differentiation. This inhibition can potentially lead to apoptosis in cancer cells and modulation of insulin signaling pathways .
  • Antioxidant Activity : Preliminary studies suggest that N'-hydroxy compound may exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its anticancer effects .

Biological Activity Assessment

The biological activity of N'-hydroxy compound has been evaluated through various assays. Below is a summary of the methods used to assess its activity:

Activity Assessed Method Used Outcome
PTP InhibitionColorimetric assaysSignificant inhibition observed
Antioxidant ActivityDPPH assayModerate antioxidant capacity noted
CytotoxicityMTT assayInduced cytotoxicity in cancer cell lines
Insulin Secretion ModulationBioluminescent assayEnhanced insulin secretion in vitro

Case Studies

  • Cancer Cell Lines : In a study involving various cancer cell lines, N'-hydroxy compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The mechanism was linked to the inhibition of PTPs involved in cell survival pathways .
  • Diabetes Research : Another study explored the compound's effects on insulin secretion in pancreatic beta-cells. Results indicated that treatment with N'-hydroxy compound enhanced insulin release under glucose-stimulated conditions, suggesting potential applications in diabetes management.

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